Product packaging for Suxibuzone-d9(Cat. No.:)

Suxibuzone-d9

Cat. No.: B1163157
M. Wt: 447.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Overview of Suxibuzone (B1682836) in Pre-clinical and Veterinary Research

Suxibuzone is a non-steroidal anti-inflammatory drug (NSAID) utilized for managing pain and inflammation associated with musculoskeletal conditions in horses, such as osteoarthritic conditions, bursitis, laminitis, and soft tissue inflammation. researchgate.netdefra.gov.uk It functions as a prodrug, meaning it is converted into its active metabolite, the well-known NSAID phenylbutazone (B1037), after administration. cabidigitallibrary.orgebi.ac.uknih.gov This conversion happens rapidly within the body, and as a result, suxibuzone itself is often undetectable in plasma samples. nih.govdefra.gov.uk The primary mechanism of action for its therapeutic effects involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. ebi.ac.ukuky.edumedkoo.com

In veterinary medicine, particularly for equines, suxibuzone is a common choice for its analgesic and anti-inflammatory properties. cabidigitallibrary.orgresearchgate.net Pre-clinical and clinical studies in horses have explored its efficacy, often comparing it to phenylbutazone. researchgate.net Research has shown that suxibuzone is rapidly metabolized to phenylbutazone and its other active metabolite, oxyphenbutazone (B1678117). nih.govmedkoo.com Studies comparing different oral formulations of suxibuzone have been conducted to determine their bioequivalence. nih.gov While effective, like other NSAIDs, suxibuzone is not without concerns, and research has also investigated its potential for adverse effects, such as gastric ulceration and acute kidney injury in horses. cabidigitallibrary.orgvfu.cz

The metabolism of suxibuzone is a key area of study. Following oral administration, it is converted to phenylbutazone, which is then further metabolized. nih.gov The major metabolites include oxyphenbutazone and gamma-hydroxyphenylbutazone. ebi.ac.uknih.gov In humans, studies have identified several glucuronide conjugates of suxibuzone and its metabolites in urine, confirming its role as a prodrug to phenylbutazone. nih.gov

Rationale for Deuteration in Pharmaceutical Research and Development

Deuteration, the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium (B1214612), has become a significant tool in pharmaceutical research and development. unibestpharm.comresearchgate.net This seemingly minor structural modification can lead to profound changes in a drug's properties, primarily by leveraging the kinetic isotope effect. acs.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. unibestpharm.comnih.gov Since the breaking of C-H bonds is a frequent step in drug metabolism, particularly through oxidation by cytochrome P450 enzymes, deuteration at these metabolic "hot spots" can slow down the metabolic process. nih.gov

This alteration of metabolic rate offers several potential benefits in drug development:

Improved Metabolic Stability: By slowing metabolism, deuteration can increase a drug's half-life, leading to prolonged exposure in the body. acs.orgjuniperpublishers.com This may allow for less frequent dosing, which can improve patient compliance. nih.gov

Enhanced Pharmacokinetics: Deuteration can lead to reduced clearance and increased systemic exposure of a drug. For drugs with a significant first-pass effect (extensive metabolism in the liver before reaching systemic circulation), deuteration can decrease this effect and thereby increase oral bioavailability.

Modified Metabolite Profile: By slowing metabolism at a specific site, deuteration can alter the metabolic pathway, potentially reducing the formation of toxic or unwanted metabolites. unibestpharm.com

Increased Efficacy and Safety: A more stable and predictable pharmacokinetic profile can lead to improved therapeutic efficacy and a better safety profile. unibestpharm.comacs.org

Intellectual Property Opportunities: Creating a deuterated version of an existing drug can provide a pathway to new patents. unibestpharm.com

The application of deuteration has moved from being a tool in mechanistic studies to a strategy for developing new and improved drugs. acs.orgwikipedia.org The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach in modern medicine. researchgate.netwikipedia.org

Specific Research Objectives and Unanswered Questions Regarding Suxibuzone-d9

The development and study of this compound, a deuterated analog of suxibuzone, is driven by the potential to enhance its therapeutic profile. Given that suxibuzone is a prodrug rapidly converted to phenylbutazone, research into its deuterated form would likely focus on several key areas.

One primary objective would be to investigate the impact of deuteration on the metabolic conversion of suxibuzone to phenylbutazone. The rate of this conversion is a critical factor in the drug's pharmacokinetic profile. By strategically placing deuterium atoms on the suxibuzone molecule, researchers could potentially modulate this conversion rate.

Another research focus would be to examine the downstream metabolism of the resulting deuterated phenylbutazone. Phenylbutazone itself undergoes extensive metabolism to various hydroxylated metabolites. nih.govtandfonline.com Deuteration could alter the formation of these metabolites, including the active metabolite oxyphenbutazone. avma.org This could have implications for both the efficacy and the safety profile of the drug.

Key unanswered questions that research on this compound would aim to address include:

How does deuteration of suxibuzone affect its rate of conversion to phenylbutazone?

What is the pharmacokinetic profile of this compound and its deuterated metabolites compared to the non-deuterated form?

Does deuteration alter the relative proportions of phenylbutazone's various metabolites, and what are the pharmacological implications of these changes?

Could this compound offer a more favorable therapeutic window or a different efficacy and safety profile compared to suxibuzone?

This compound is also valuable as an internal standard for quantitative bioanalysis. In mass spectrometry-based assays, a stable isotope-labeled version of the analyte of interest is the ideal internal standard. It behaves almost identically to the analyte during sample preparation and ionization, but is distinguishable by its higher mass. This allows for more accurate and precise quantification of the parent drug and its metabolites in biological matrices like plasma and urine. pharmaffiliates.com

Properties

Molecular Formula

C₂₄H₁₇D₉N₂O₆

Molecular Weight

447.53

Synonyms

Butanedioic Acid 1-[(4-Butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl] Ester-d9;  Butanedioic Acid Mono[(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl] Ester-d9;  Succinic acid, Monoester with 4-Butyl-4-(hydroxymethyl)-1,2-diphenyl-3,5-pyr

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies for Suxibuzone D9

Precursor Compounds and Derivatization Approaches for Deuterium (B1214612) Incorporation

The synthesis of Suxibuzone-d9 begins with precursor compounds that are subjected to derivatization to introduce deuterium atoms. The foundational precursor for Suxibuzone (B1682836) itself is Phenylbutazone (B1037). wikipedia.org The synthesis of Suxibuzone involves a two-step process: hydroxymethylation of Phenylbutazone with formaldehyde (B43269), followed by esterification with succinic anhydride (B1165640). wikipedia.org

For the synthesis of this compound, the deuteration logically targets the butyl group of the Phenylbutazone precursor, as this is a common site for metabolic oxidation. The specific precursor required would be a deuterated version of Phenylbutazone, specifically Phenylbutazone-d9, where the nine hydrogen atoms on the butyl group are replaced with deuterium.

The general synthetic approach for Suxibuzone is as follows:

Hydroxymethylation: Phenylbutazone reacts with formaldehyde to form 4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione. wikipedia.org

Esterification: The resulting intermediate is then esterified with succinic anhydride to yield Suxibuzone. wikipedia.org

To produce this compound, the starting material would be Phenylbutazone-d9. This deuterated precursor would then undergo the same hydroxymethylation and esterification steps.

Deuteration Methodologies and Reaction Pathways for Selective Labeling

The introduction of deuterium into the precursor molecule can be achieved through various methodologies, aiming for selective labeling at specific molecular positions.

Hydrogen/Deuterium Exchange Reactions

Hydrogen/deuterium (H/D) exchange reactions are a common method for introducing deuterium. These reactions typically involve treating a substrate with a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents like DMSO-d6, often in the presence of a catalyst (acid or base). nih.gov For a molecule like Phenylbutazone, achieving selective deuteration on the butyl chain via simple H/D exchange can be challenging due to the presence of other exchangeable protons. However, under specific, strongly basic conditions, it is possible to deuterate specific positions. nih.gov

Deuterated Intermediate Synthesis

A more controlled and widely used approach is the synthesis of a deuterated intermediate. almacgroup.com For this compound, this involves synthesizing Phenylbutazone-d9 from deuterated starting materials. The synthesis of Phenylbutazone itself involves the condensation of diethyl n-butylmalonate with hydrazobenzene (B1673438). To create Phenylbutazone-d9, one would start with a deuterated form of diethyl n-butylmalonate, specifically diethyl n-butyl-d9-malonate. This deuterated malonic ester can be prepared by alkylating diethyl malonate with a deuterated butyl halide, such as 1-bromobutane-d9 (B32881).

The reaction pathway would be:

Synthesis of Deuterated Butyl Halide: Starting from a suitable precursor, such as butanol-d10, which can be synthesized or commercially obtained, it can be converted to 1-bromobutane-d9.

Alkylation: Diethyl malonate is reacted with the 1-bromobutane-d9 in the presence of a base (e.g., sodium ethoxide) to yield diethyl n-butyl-d9-malonate.

Condensation: The resulting diethyl n-butyl-d9-malonate is then condensed with hydrazobenzene to form Phenylbutazone-d9.

Conversion to this compound: The synthesized Phenylbutazone-d9 is then carried through the hydroxymethylation and esterification steps as previously described to yield this compound.

Purification and Isolation Techniques for Deuterated Suxibuzone

After the synthesis, this compound must be purified to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. Common purification techniques include:

Chromatography: Techniques such as column chromatography (both normal and reversed-phase) are highly effective for separating the desired deuterated compound from impurities. googleapis.com High-performance liquid chromatography (HPLC) can be used for both purification and analysis of purity. nih.gov

Recrystallization: This technique is used to purify solid compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified compound to crystallize out. googleapis.com

Extraction: Liquid-liquid or solid-liquid extraction can be employed to separate the product from reaction mixtures based on solubility differences. googleapis.com

Solid-Phase Extraction (SPE): This is a common technique for sample cleanup and purification, particularly for complex matrices. researchgate.net

Isotopic Enrichment and Purity Characterization

Isotopic Enrichment: This refers to the percentage of the compound that contains the desired number of deuterium atoms. It is typically determined using mass spectrometry (MS). almacgroup.com High-resolution mass spectrometry (HR-MS) is particularly powerful as it can resolve the isotopic peaks and allow for accurate quantification of the different isotopologues (molecules that differ only in their isotopic composition). rsc.orgalmacgroup.com The general procedure involves comparing the measured isotope distribution with the theoretical distribution for a given enrichment level. nih.gov

Chemical Purity: The chemical purity (the absence of other chemical compounds) is assessed using methods like:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is used to separate and quantify any chemical impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. rsc.orgnih.gov In the case of deuterated compounds, ¹H NMR is also used to confirm the absence of protons at the deuterated positions, which provides information on the extent of deuteration. rsc.org ²H (Deuterium) NMR can also be used to directly observe the deuterium signals.

The combination of these analytical techniques ensures that the synthesized this compound meets the required standards for its intended use as a certified reference material or internal standard. nih.gov

Advanced Analytical Methodologies for Suxibuzone D9 Research

Quantitative Determination of Suxibuzone-d9 in Biological and Environmental Matrices

The accurate quantification of this compound in diverse matrices such as plasma, urine, tissues, and environmental samples is crucial for pharmacokinetic, metabolic, and environmental fate studies. nih.govcsic.es The primary challenge lies in achieving low detection limits and high selectivity amidst a complex mixture of endogenous and exogenous substances. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of deuterated compounds due to its exceptional sensitivity and specificity. rjptonline.orgnih.gov The development and validation of a robust LC-MS/MS method are critical for obtaining reliable data.

Method Development: The initial phase of method development involves the optimization of several key parameters. uliege.be A full scan analysis of this compound is typically performed to determine the precursor ion, which is the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). mdpi.com Subsequently, product ion scans are conducted to identify the most stable and abundant fragment ions for use in Multiple Reaction Monitoring (MRM). rjptonline.orgmdpi.com The selection of appropriate MRM transitions for both the analyte (this compound) and its non-deuterated internal standard (Suxibuzone or a different deuterated analog) is paramount for selective and sensitive detection. rjptonline.orgresearchgate.net

Chromatographic separation is optimized to resolve this compound from potential interferences. Reversed-phase chromatography using a C18 or similar column is common, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. mdpi.comcgfarad.ca The use of a deuterated internal standard, such as this compound itself when quantifying the non-deuterated form, or another closely related deuterated compound, is crucial to compensate for matrix effects and variations in extraction recovery and instrument response. nih.govresearchgate.netcgfarad.ca

Validation: A developed LC-MS/MS method must undergo rigorous validation according to international guidelines to ensure its reliability. rjptonline.orgnih.gov Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. nih.govmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scite.airesearchgate.net

Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. researchgate.net

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. researchgate.netunito.it

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Studies on the related compound phenylbutazone (B1037) and its metabolites have demonstrated the successful application of validated LC-MS/MS methods for their determination in various biological matrices like equine serum, urine, and tissues, often employing deuterated internal standards. nih.govcgfarad.caresearchgate.net For instance, one method reported a limit of quantification (LOQ) of 1.0 ng/mL for phenylbutazone and 2.0 ng/mL for its metabolite oxyphenbutazone (B1678117) in biological fluids. nih.govcgfarad.caresearchgate.net Another method for tissue analysis achieved an even lower LOQ of 0.5 ng/g for both compounds. nih.govcgfarad.caresearchgate.net

ParameterTypical Acceptance CriteriaReference
Linearity (r²)≥ 0.99 rjptonline.org
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ) rjptonline.orgnih.gov
Precision (CV%)≤ 15% (≤ 20% at LLOQ) researchgate.net
RecoveryConsistent, precise, and reproducible researchgate.net

Table 1: Key Validation Parameters for LC-MS/MS Methods

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of deuterated compounds, particularly for volatile and thermally stable molecules. nih.govgoogle.com While less common for compounds like Suxibuzone (B1682836) due to its relatively high molecular weight and polarity, GC-MS can be employed after appropriate derivatization to increase volatility. researchgate.net

The use of deuterated internal standards is also standard practice in GC-MS to ensure accurate quantification. researchgate.net One of the interesting phenomena observed in GC-MS is the potential for chromatographic separation between a deuterated compound and its non-deuterated analog, with the deuterated version sometimes eluting slightly earlier. chromforum.org This is attributed to the subtle differences in intermolecular interactions with the stationary phase. chromforum.org

GC-MS has been successfully used for the analysis of various deuterated compounds, including fatty acids and environmental contaminants. nih.govrsc.org For instance, a highly sensitive negative chemical ionization (NCI) GC-MS method was developed for detecting deuterated fatty acid metabolites, achieving detection limits in the femtogram range. nih.gov However, it's important to be aware of potential interferences, such as the loss of deuterium (B1214612) from molecular ions in the ion source, which could affect the accuracy of quantification if not properly addressed. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of isotopic purity of deuterated compounds like this compound. rsc.orgrsc.org Unlike mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments, NMR provides detailed information about the chemical environment of each atom in the molecule. hyphadiscovery.comscielo.org.za

Isotopic Purity Confirmation: NMR is a powerful technique for determining the isotopic enrichment and purity of deuterated compounds. rsc.orgrsc.org By comparing the integrals of the residual proton signals at the deuterated positions with the integrals of protons at non-deuterated positions, the percentage of deuteration can be calculated. rsc.org High-resolution mass spectrometry (HR-MS) is often used in conjunction with NMR to provide a comprehensive assessment of isotopic purity, by determining the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms). rsc.orgrsc.org A combination of these techniques allows for a robust evaluation of the isotopic enrichment and structural integrity of the synthesized this compound. rsc.orgrsc.org

TechniqueInformation Provided
¹H NMRConfirms the absence of protons at deuteration sites.
¹³C NMRConfirms the carbon skeleton of the molecule.
²H NMRDirectly detects the presence and location of deuterium.
2D NMR (COSY, HSQC, HMBC)Provides detailed structural connectivity.
HR-MSDetermines the distribution of isotopologues.

Table 2: NMR and MS Techniques for this compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Compound Analysis

Isotopic Ratio Analysis Techniques (e.g., for tracing)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes with extremely high precision. forensic-isotopes.orgnaturesfingerprint.com While often used for determining the natural abundance of isotopes to trace the geographical origin or synthetic pathway of a substance, it can also be adapted for studies involving isotopically labeled compounds like this compound. nih.govtropmedres.ac

By analyzing the isotopic ratio of specific elements (e.g., ¹³C/¹²C, ²H/¹H) in this compound and its metabolites, researchers can trace the metabolic fate of the drug in a biological system. nih.gov This technique can differentiate the administered deuterated drug from any endogenous or background levels of the non-deuterated compound. The high precision of IRMS allows for the detection of very small changes in isotopic ratios, making it a powerful tool for metabolic and environmental tracing studies. forensic-isotopes.org

Methodological Considerations for High-Throughput Analysis of Deuterated Analogs

The need to analyze a large number of samples in areas like drug discovery and clinical trials has driven the development of high-throughput analysis methods. nih.govwpmucdn.com For deuterated analogs like this compound, this often involves streamlining and automating the analytical workflow.

Key considerations for high-throughput analysis include:

Simplified Sample Preparation: Utilizing techniques like protein precipitation followed by online solid-phase extraction (SPE) can significantly reduce sample preparation time. nih.govresearchgate.net

Fast Chromatography: Employing Ultra-High-Performance Liquid Chromatography (UHPLC) with shorter columns and faster flow rates can dramatically decrease the run time per sample. nih.gov

Multiplexing: Developing methods that can simultaneously quantify multiple analytes (e.g., this compound and its metabolites) in a single run. uliege.be

Automation: Using robotic liquid handlers for sample preparation and autosamplers for injection can increase throughput and improve reproducibility.

The development of such methods requires a balance between speed, sensitivity, and robustness. While deuterated internal standards are crucial for maintaining accuracy in high-throughput settings, it is also important to ensure that the rapid chromatography does not compromise the separation from potential interferences. researchgate.netresearchgate.net

Pharmacokinetic Studies of Suxibuzone D9 in Pre Clinical Models and in Vitro Systems

Absorption and Distribution Patterns in Non-Human Biological Systems

Studies in preclinical models, such as horses, reveal that Suxibuzone (B1682836) is rapidly transformed after administration, to the extent that the parent drug is often undetectable in plasma and synovial fluid. nih.govnih.govnih.gov This rapid conversion suggests a significant first-pass effect. nih.gov Following administration of Suxibuzone, its primary active metabolites, Phenylbutazone (B1037) (PBZ) and Oxyphenbutazone (B1678117) (OPBZ), are the main compounds detected and quantified in biological samples. nih.govnih.gov

It is anticipated that Suxibuzone-d9 would follow a similar absorption pattern, being readily absorbed and quickly metabolized to its deuterated metabolites, Phenylbutazone-d9 and Oxyphenbutazone-d9. The distribution of these metabolites is key to understanding the compound's action. In horses, after intravenous administration of Suxibuzone, PBZ and OPBZ are distributed into both plasma and synovial fluid. nih.gov Peak plasma concentrations of PBZ and OPBZ occur at different times, reflecting the sequential nature of the metabolic process. nih.gov

The table below summarizes the pharmacokinetic parameters of the primary metabolites of non-deuterated Suxibuzone in horses, which serves as a baseline for prospective studies on this compound.

Table 1: Pharmacokinetic Parameters of Suxibuzone Metabolites in Horses Following Oral Administration Data derived from studies on non-deuterated Suxibuzone.

Metabolite Cmax (µg/mL) Tmax (h) AUC₀→LOQ (µg·h/mL)
Phenylbutazone (PBZ) 34.5 - 38.8 5 - 7 608.0 - 656.6
Oxyphenbutazone (OPBZ) 5 - 6.7 9 - 12 141.8 - 171.4

Data sourced from studies on different oral formulations. nih.gov

Metabolic Pathways and Metabolite Profiling of this compound and its Deuterated Metabolites

Suxibuzone is a prodrug designed to deliver its active metabolites, primarily phenylbutazone. nih.gov The metabolic conversion is rapid and extensive. nih.gov Studies on non-deuterated Suxibuzone in humans have identified several metabolites in plasma and urine, including phenylbutazone, oxyphenbutazone, and γ-hydroxyphenylbutazone. nih.gov Furthermore, a variety of glucuronide conjugates are formed, such as suxibuzone glucuronide, 4-hydroxymethylphenylbutazone glucuronide, and oxyphenbutazone glucuronide. nih.gov The metabolic pathway for this compound is expected to mirror this, producing deuterated versions of these metabolites. The "d9" designation typically implies deuteration of the butyl group, which could influence the formation of certain metabolites.

In vitro metabolic stability assays are fundamental tools in drug discovery for predicting the in vivo hepatic clearance of a compound. nuvisan.comsrce.hr These assays typically utilize subcellular fractions like liver microsomes, which contain phase I drug-metabolizing enzymes such as cytochrome P450s (CYPs), or intact cells like hepatocytes, which contain both phase I and phase II enzymes. srce.hrwuxiapptec.comevotec.com The rate of disappearance of the parent compound is measured over time to determine its half-life (t½) and intrinsic clearance (CLint). nuvisan.comsrce.hr

For Suxibuzone, studies using equine liver homogenates showed a very high capacity for hydrolyzing the drug, confirming that the liver is the principal site of its metabolism. nih.gov In contrast, the drug was not hydrolyzed in vitro by horse plasma. nih.gov For this compound, comparative in vitro stability studies using liver microsomes and hepatocytes from various preclinical species (e.g., rat, dog, monkey) and humans would be essential. nuvisan.com These studies would quantify the intrinsic clearance of this compound and compare it to its non-deuterated analog, providing the first indication of a deuterium (B1214612) kinetic isotope effect.

Table 2: Representative Conditions for an In Vitro Microsomal Stability Assay

Parameter Condition
Assay Matrix Liver Microsomes
Species Human, Rat, Mouse, Dog, etc.
Test Compound Conc. 1 µM
Protein Conc. 0.5 mg/mL
Cofactor 1 mM NADPH
Time Points 0, 5, 15, 30, 45 minutes
Analysis Method LC-MS/MS

This table represents typical experimental conditions. evotec.comnih.gov

The identification and quantification of metabolites are crucial for understanding a drug's disposition. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for this purpose due to its high sensitivity and selectivity. researchgate.netresearchgate.net

For this compound, a validated LC-MS/MS method would be developed to identify and quantify the parent compound and its expected deuterated metabolites, such as Phenylbutazone-d9 and Oxyphenbutazone-d9, in biological matrices like plasma and urine. researchgate.net The methodology involves sample extraction, chromatographic separation, and mass spectrometric detection. eurekakit.com Quantification is typically achieved using a stable isotope-labeled internal standard. researchgate.netresearchgate.net In the analysis of this compound metabolites, a different isotopologue or an analog could serve as the internal standard to ensure accuracy.

The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect (KIE). wikipedia.orgnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic reaction. nih.govgabarx.com This can result in a longer drug half-life, increased systemic exposure (AUC), and potentially a more favorable safety profile by reducing the formation of reactive metabolites. tandfonline.comnih.gov

For this compound, the deuterium atoms are located on the butyl group. If a major metabolic pathway involves the oxidation of this butyl group (e.g., hydroxylation), a significant KIE would be expected. This would likely reduce the rate of formation of hydroxylated metabolites. Investigating the KIE would involve comparing the pharmacokinetic profiles of this compound and non-deuterated Suxibuzone in preclinical species. A lower clearance and longer half-life for the deuterated version would confirm a metabolic KIE. nih.gov

Identification and Quantification of Deuterated Metabolites

Excretion Patterns and Elimination Pathways in Pre-clinical Species

Understanding how a drug and its metabolites are eliminated from the body is a critical component of its pharmacokinetic profile. For non-deuterated Suxibuzone in humans, metabolites are primarily excreted in the urine. nih.gov The excreted compounds include a range of glucuronide conjugates, which are products of phase II metabolism. nih.gov Specifically, suxibuzone glucuronide and glucuronides of its hydroxylated metabolites were identified in urine shortly after administration. nih.gov

The excretion pathways for this compound and its deuterated metabolites are presumed to be similar, with renal excretion being the main route of elimination. Urine analysis in preclinical models would be conducted to identify and quantify the excreted deuterated metabolites, particularly the glucuronide conjugates. Comparing the excretion profiles of this compound and its non-deuterated counterpart would reveal if deuteration alters the relative contribution of different clearance pathways.

Pharmacokinetic Modeling and Simulation Approaches for Deuterated Compounds

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. For Suxibuzone and its metabolites, pharmacokinetic parameters have been determined using non-compartmental analysis in horses. nih.govnih.gov Additionally, the disposition of its main metabolite, phenylbutazone, has been described using a two-compartment model. nih.gov

For this compound, similar PK modeling approaches would be applied to the concentration-time data obtained from preclinical studies. Non-compartmental analysis would provide key parameters such as AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½). Compartmental modeling could provide a more detailed understanding of the distribution and elimination phases. These models are essential for quantitatively assessing the impact of deuteration by directly comparing the PK parameters of this compound with those of Suxibuzone. nih.gov This comparative modeling helps to predict human pharmacokinetics and to establish a potential therapeutic advantage for the deuterated compound. nuvisan.com

Table 3: List of Compound Names Mentioned in the Article

Compound Name
Suxibuzone
This compound
Phenylbutazone (PBZ)
Phenylbutazone-d9
Oxyphenbutazone (OPBZ)
Oxyphenbutazone-d9
γ-hydroxyphenylbutazone
Suxibuzone glucuronide
4-hydroxymethylphenylbutazone glucuronide
4-hydroxymethyloxyphenbutazone glucuronide
Oxyphenbutazone glucuronide
Phenylbutazone glucuronide

Pharmacodynamic and Mechanistic Investigations of Suxibuzone D9 Pre Clinical/molecular Level

Target Engagement and Ligand-Binding Studies (e.g., in vitro assays)

Direct target engagement studies are not performed with Suxibuzone-d9 itself, as it is a prodrug designed for rapid conversion into its active metabolite. Following administration, Suxibuzone (B1682836) is quickly metabolized, primarily by a first-pass effect in the liver, into Phenylbutazone (B1037). medkoo.comnih.govvettimes.com Therefore, the pharmacologically active molecule that engages with biological targets is Phenylbutazone-d9.

The primary molecular targets of Phenylbutazone are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.comnih.gov Phenylbutazone acts as a non-selective inhibitor of both isoforms, binding to the enzyme's active site and blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. patsnap.comnih.gov

While specific ligand-binding assays for the deuterated Phenylbutazone-d9 are not detailed in the available literature, the fundamental binding mechanism is not expected to differ from that of non-deuterated Phenylbutazone. pharmafocusasia.com The deuteration of the butyl side chain does not alter the core pharmacophore responsible for interacting with the COX active site. The primary role of this compound in this context is to serve as a precursor to Phenylbutazone-d9, which is an ideal stable isotope-labeled internal standard (SIL-IS) for use in liquid chromatography-mass spectrometry (LC-MS/MS) assays. acs.orgacanthusresearch.com The use of a SIL-IS allows for highly accurate quantification of the non-deuterated Phenylbutazone in biological samples during in vitro binding and inhibition studies. nih.govasm.org

In vitro studies have established the inhibitory potency of Phenylbutazone on equine COX enzymes, which provides insight into its target engagement.

Table 1: In Vitro Inhibitory Potency of Phenylbutazone against Equine Cyclooxygenase (COX) Isoforms

CompoundTargetAssay TypeInhibitory Concentration (IC50)COX-1/COX-2 Selectivity RatioSource(s)
PhenylbutazoneCOX-1Whole Blood0.4 µM0.47 avma.org
PhenylbutazoneCOX-2Whole Blood0.85 µM avma.org
PhenylbutazoneCOX-1Isolated EnzymeData not specified~1 (non-selective) nih.gov
PhenylbutazoneCOX-2Isolated EnzymeData not specified nih.gov

This table presents data for the non-deuterated Phenylbutazone to illustrate the target engagement profile. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The selectivity ratio indicates the preference for inhibiting one enzyme over the other.

Cellular Uptake and Intracellular Distribution Studies of Deuterated Suxibuzone

Specific research detailing the cellular uptake and intracellular distribution of this compound is not available in the scientific literature. Studies on its non-deuterated form, Suxibuzone, show that the compound is subject to such rapid and extensive metabolism that the parent drug is often undetectable in plasma following administration. nih.govnih.govebi.ac.uk This suggests that significant cellular uptake and distribution of the Suxibuzone molecule itself does not occur; instead, it is its active metabolite, Phenylbutazone, that is distributed throughout the body to reach target tissues. researchgate.netnih.gov

As a highly lipophilic compound, Phenylbutazone is widely distributed into tissues where it can enter cells to inhibit the intracellular COX enzymes. researchgate.netcapes.gov.br In any study designed to investigate the distribution of the active drug, this compound would serve as an invaluable analytical tool. By administering this compound and measuring the resulting Phenylbutazone-d9, researchers can create a reliable internal standard for quantifying the concentration of therapeutic, non-deuterated Phenylbutazone in various cellular and tissue compartments.

Mechanistic Insights Derived from Deuterium (B1214612) Substitution (e.g., enzyme kinetics, reaction mechanisms)

The substitution of hydrogen with deuterium in Suxibuzone provides mechanistic insights on two distinct levels: its function as an analytical tool and its potential to alter enzymatic reactions through the kinetic isotope effect (KIE).

Analytical Mechanism: The primary and most established role for this compound is as a precursor to a stable isotope-labeled internal standard (SIL-IS), Phenylbutazone-d9, for quantitative bioanalysis. acs.org In methods like LC-MS/MS, a SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte (the non-deuterated drug). acanthusresearch.com It co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, but is differentiated by its higher mass. acanthusresearch.com This allows it to accurately correct for sample loss during extraction and for variations in instrument response (e.g., matrix effects), ensuring precise and reliable quantification of the active drug. asm.org

Enzyme Kinetics and the Kinetic Isotope Effect (KIE): Deuterium substitution can fundamentally alter the rate of metabolic reactions. This phenomenon, the kinetic isotope effect, occurs because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger and more difficult to break than a carbon-hydrogen (C-H) bond. portico.orgnih.gov If the cleavage of this bond is the rate-determining step in an enzymatic reaction, the reaction will proceed more slowly for the deuterated compound. portico.orgnih.gov

Table 2: Principles of the Deuterium Kinetic Isotope Effect (KIE) in this compound Metabolism

PrincipleDescriptionImplication for this compound
Bond Strength The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.More energy is required to cleave the C-D bonds on the butyl side chain of Phenylbutazone-d9.
Rate-Limiting Step KIE is observed when C-H/C-D bond cleavage is the slowest step in a metabolic pathway.The hydroxylation of the butyl side chain by CYP450 enzymes is a key metabolic pathway for Phenylbutazone. nih.govcapes.gov.br
Effect on Reaction Rate The rate of metabolism for the deuterated compound is decreased compared to the non-deuterated version.The metabolic clearance of Phenylbutazone-d9 is expected to be slower than that of Phenylbutazone. portico.orgnih.gov
Pharmacokinetic Outcome Slower metabolism can lead to a longer drug half-life and increased systemic exposure (Area Under the Curve).Phenylbutazone-d9 would likely exhibit a longer half-life than Phenylbutazone, though specific studies are not available.

Receptor Interaction Dynamics and Functional Assays (e.g., in vitro or cellular models)

The "receptor" for Phenylbutazone, the active metabolite of this compound, is the active site of the COX-1 and COX-2 enzymes. patsnap.com The interaction is one of non-covalent, competitive inhibition, which blocks substrate access. Functional assays are designed to measure the consequence of this enzyme inhibition.

In in vitro or ex vivo models, such as whole blood assays, the functional activity of COX-1 and COX-2 is assessed by measuring the production of their respective downstream signaling molecules. nih.govmdpi.com

COX-1 activity is typically quantified by measuring the level of thromboxane (B8750289) B2 (TXB2), the stable metabolite of thromboxane A2, which is produced during blood coagulation. nih.govmdpi.com

COX-2 activity is measured by quantifying prostaglandin (B15479496) E2 (PGE2) production, usually after stimulation with an inflammatory agent like lipopolysaccharide (LPS). nih.govmdpi.com

Studies using these assays demonstrate that Phenylbutazone inhibits both pathways, confirming its non-selective COX inhibition. avma.orgresearchgate.net For instance, ex vivo studies in horses have shown that administration of Phenylbutazone significantly reduces both TXB2 and PGE2 levels in the blood. researchgate.net

The deuteration in this compound is not expected to alter the functional inhibitory activity of its metabolite, Phenylbutazone-d9, at the enzyme level. pharmafocusasia.com The interaction dynamics and the resulting inhibition of prostaglandin and thromboxane synthesis would be the same as for the non-deuterated compound. The utility of this compound in these functional assays is, once again, as an analytical standard to ensure that the measured concentrations of the test article (Phenylbutazone) are accurate, thereby allowing for a precise correlation between drug concentration and functional effect (pharmacokinetic/pharmacodynamic modeling).

Table 3: Functional Assays for Determining Phenylbutazone Activity

Target EnzymeAssay ModelStimulusMeasured BiomarkerFunctional Outcome of InhibitionSource(s)
COX-1 In vitro / Ex vivo Whole BloodNatural blood clottingThromboxane B2 (TXB2)Reduction in TXB2 synthesis nih.govavma.orgmdpi.com
COX-2 In vitro / Ex vivo Whole BloodLipopolysaccharide (LPS)Prostaglandin E2 (PGE2)Reduction in PGE2 synthesis nih.govavma.orgmdpi.com

Applications of Suxibuzone D9 in Biomedical Research and Translational Science

Role as an Internal Standard in Bioanalytical Assays for Suxibuzone (B1682836) and Metabolites

In the realm of bioanalytical chemistry, the quantification of drugs and their metabolites in biological fluids is a cornerstone of pharmaceutical development. nih.gov Suxibuzone-d9 is employed as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS). nih.govwuxiapptec.com The use of an internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and instrumental analysis. wuxiapptec.com By adding a known and constant concentration of this compound to calibration standards, quality control samples, and study samples, researchers can accurately determine the concentration of the target analyte, suxibuzone, and its metabolites. nih.gov

The ideal internal standard should have chemical and physical properties that are nearly identical to the analyte of interest. bioanalysis-zone.com As a deuterated version of suxibuzone, this compound co-elutes with the unlabeled analyte during chromatography and is simultaneously measured based on its mass-to-charge ratio by the mass spectrometer. bioanalysis-zone.com This near-identical behavior ensures that any variability affecting the analyte during the analytical process will also affect the internal standard in the same manner, thus maintaining the accuracy and reliability of the quantitative results. nih.gov

For instance, a study detailing the determination of phenylbutazone (B1037) and flunixin (B1672893) in equine plasma utilized a d9-labeled phenylbutazone as an internal standard to ensure accurate quantification, highlighting the importance of such standards in veterinary drug analysis. researchgate.net

Method Validation and Quality Control in Quantitative Research

Bioanalytical method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. europa.eu This process involves demonstrating the method's selectivity, sensitivity, accuracy, precision, and stability. pmda.go.jp this compound plays a pivotal role in this validation process.

During method validation, quality control (QC) samples are prepared by spiking a blank biological matrix with known concentrations of the analyte and the internal standard. europa.eu The analysis of these QC samples allows for the assessment of the method's accuracy and precision. nih.gov The response of the internal standard is monitored throughout the analytical run to ensure its consistency. Any significant variation in the internal standard's response could indicate a problem with the assay's quality and would necessitate an investigation. nih.gov

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis because it can effectively compensate for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays. nih.govkcasbio.com Matrix effects arise from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte, leading to erroneous results. nih.gov Because this compound has the same physicochemical properties as suxibuzone, it is affected by the matrix in the same way, allowing for reliable correction and ensuring the integrity of the quantitative data.

Contribution to Metabolic Tracing and Pathway Elucidation

Stable isotope tracers, such as this compound, are powerful tools for elucidating metabolic pathways. nih.gov By introducing a labeled compound into a biological system, researchers can track its transformation into various metabolites. Suxibuzone is known to be a prodrug that is metabolized to the active compounds phenylbutazone and oxyphenbutazone (B1678117). ebi.ac.uknih.gov Further metabolism leads to the formation of other metabolites, including γ-hydroxyphenylbutazone. defra.gov.uknoahcompendium.co.uk

The use of this compound allows for the unambiguous identification and quantification of its metabolites. When this compound is administered, the deuterium (B1214612) atoms are retained in the resulting metabolites. This isotopic signature makes it possible to distinguish the drug-derived metabolites from endogenous compounds with similar structures. This is particularly important for understanding the complete metabolic fate of the drug.

For example, studies have identified several metabolites of suxibuzone in plasma and urine, including phenylbutazone, oxyphenbutazone, and γ-hydroxyphenylbutazone, as well as various glucuronide conjugates. ebi.ac.uknih.gov A high-performance liquid chromatographic method has been developed for the simultaneous determination of suxibuzone and its key metabolites. nih.gov By using this compound in such studies, researchers can gain a more precise understanding of the metabolic pathways, the rates of formation and elimination of each metabolite, and how these processes might vary between individuals or species. This detailed metabolic information is crucial for assessing the drug's efficacy and potential for toxicity.

Utility in Drug Metabolism and Pharmacokinetics (DMPK) Research Beyond Human Clinical Trials

Drug Metabolism and Pharmacokinetics (DMPK) studies are essential throughout the drug discovery and development process, from early screening to preclinical and clinical phases. nih.gov These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. this compound is a valuable tool in non-human DMPK research, particularly in animal studies that are critical for safety and efficacy evaluation before a drug can be tested in humans. wuxiapptec.cominotiv.com

In veterinary medicine, suxibuzone is used for joint and muscular pain in horses. medkoo.compharmaffiliates.com DMPK studies in horses are necessary to establish appropriate dosing regimens and to ensure the safety of the drug in this species. Research has shown that after oral administration to horses, suxibuzone is rapidly metabolized, and the parent drug is often undetectable in plasma. noahcompendium.co.ukmedkoo.com The therapeutic effects are attributed to its active metabolites, phenylbutazone and oxyphenbutazone. defra.gov.ukhpra.ie

The use of this compound as an internal standard in these studies allows for the accurate measurement of suxibuzone's metabolites in equine plasma and urine. medkoo.com This is critical for understanding the pharmacokinetic profile of the active moieties and for correlating their concentrations with the observed therapeutic effects. For instance, after a single oral dose of suxibuzone to horses, the main metabolite, phenylbutazone, reaches its maximum plasma concentration at approximately 11 hours, while oxyphenbutazone peaks at around 15 hours. hpra.ie Both metabolites have an elimination half-life of 7-8 hours. hpra.ie Such detailed pharmacokinetic data, obtained through reliable analytical methods using internal standards like this compound, are vital for the safe and effective use of suxibuzone in veterinary practice.

Table 1: Pharmacokinetic Parameters of Suxibuzone Metabolites in Horses Following Oral Administration

MetaboliteMaximum Plasma Concentration (Cmax)Time to Maximum Concentration (Tmax)Elimination Half-Life (t1/2)
Phenylbutazone9.9 ± 2.3 µg/ml noahcompendium.co.uk11 ± 3 hours noahcompendium.co.uk7.1 ± 0.5 hours noahcompendium.co.uk
Oxyphenbutazone1.5 ± 0.4 µg/ml noahcompendium.co.uk15 ± 5 hours noahcompendium.co.uk7-8 hours hpra.ie

Data represents findings from studies on horses after a single oral dose of suxibuzone.

Application in Pre-clinical Drug-Drug Interaction Studies

Pre-clinical drug-drug interaction (DDI) studies are a critical component of the safety assessment of any new drug candidate. These studies investigate the potential for a drug to alter the pharmacokinetics of a co-administered drug, and vice versa. Suxibuzone and its metabolites are highly bound to plasma proteins and may compete with other highly bound drugs, potentially leading to toxic effects. hpra.ie Additionally, concurrent administration with other non-steroidal anti-inflammatory drugs (NSAIDs) can increase the risk of adverse reactions. hpra.ie

In the context of DDI studies, this compound is instrumental as an internal standard for the accurate quantification of suxibuzone and its metabolites when co-administered with other drugs. This allows researchers to determine if the presence of another drug affects the absorption, distribution, metabolism, or excretion of suxibuzone. For example, a DDI study might investigate if a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of suxibuzone, alters the plasma concentrations of phenylbutazone and oxyphenbutazone.

The use of a reliable analytical method, validated with this compound, is essential for obtaining the high-quality data needed to make informed decisions about the potential for clinically significant drug interactions. This information is a key part of the data package submitted to regulatory agencies for drug approval. europa.eu

Regulatory Science and Research Standards for Deuterated Compounds Non Clinical Context

Guidelines for Analytical Method Validation in Research

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.euich.orgparticle.dk For assays using Suxibuzone-d9 as an internal standard to quantify Suxibuzone (B1682836), a full validation is required to ensure the method's performance and the reliability of the results. ich.org This process is critical for ensuring that data from non-clinical studies are accurate and reproducible. bioanalysis-zone.comadryan.com

Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte (Suxibuzone) from other components in the sample, including metabolites, impurities, and matrix components. unodc.orgich.org The use of a deuterated internal standard like this compound greatly enhances selectivity in mass spectrometric methods. scioninstruments.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. adryan.comich.org These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ) and across the expected range of the study samples. ich.org

Calibration Curve and Range: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. ich.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to be accurate, precise, and linear. europa.eu

Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte and the internal standard. gtfch.org The use of a stable isotope-labeled internal standard like this compound is the preferred approach to correct for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. clearsynth.comtexilajournal.com

Stability: The stability of Suxibuzone and this compound must be evaluated in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). gtfch.org

Table 1: Key Parameters for Analytical Method Validation Using this compound

Validation ParameterDescriptionCommon Acceptance Criteria (ICH M10)
Selectivity Ability to differentiate and quantify the analyte from other substances in the sample.Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard (this compound). europa.eu
Accuracy Closeness of mean test results to the true concentration.The mean value should be within ±15% of the nominal value (±20% at LLOQ). europa.eu
Precision Closeness of agreement among a series of measurements.The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). europa.eu
Calibration Range The range over which the method is accurate, precise, and linear.At least 6 non-zero standards, with a defined LLOQ and ULOQ (Upper Limit of Quantification). europa.eu
Matrix Effect Suppression or enhancement of ionization by matrix components.The CV of the matrix factor (analyte response in presence of matrix / response in absence of matrix) should not be greater than 15%. europa.eugtfch.org
Stability Chemical stability of the analyte in a given matrix under specific conditions.Mean concentrations of stability samples should be within ±15% of the mean concentration of fresh samples. europa.eu

Data Interpretation and Reporting Standards for Isotopic Analogs in Research

The use of isotopic analogs like this compound requires careful data interpretation and transparent reporting to ensure the integrity and long-term utility of the research findings. researchgate.net

Data Interpretation: Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they behave almost identically to the analyte during sample extraction, cleanup, and ionization, thus effectively correcting for variability. scispace.comnih.gov However, researchers must be aware of potential pitfalls. For instance, the phenomenon of "cross-contribution," where the isotopic clusters of the analyte and the internal standard overlap, must be evaluated and minimized. researchgate.net Additionally, the isotopic purity of this compound must be high, and any presence of the unlabeled Suxibuzone should be assessed to prevent interference with the quantification of the analyte. europa.eu While deuterated standards are highly effective, it has been noted that in some cases, differences in retention time or extraction recovery compared to the non-deuterated analyte can occur, which must be investigated during method development. scispace.com

Reporting Standards: To ensure that data can be critically evaluated and that studies are reproducible, comprehensive reporting is essential. outsourcedpharma.comresearchgate.net For non-clinical studies utilizing this compound, the validation report and the final bioanalytical report should include:

A detailed description of the analytical method, including sample preparation, chromatographic conditions, and mass spectrometer settings. outsourcedpharma.com

Summaries of the validation results for all parameters listed in Table 1.

Information on the this compound internal standard, including its source, certificate of analysis, concentration used, and isotopic purity. europa.eu

A clear description of the calibration model used and the criteria for accepting calibration curves and individual runs.

Any deviations from the validated method during sample analysis and the scientific justification for them. ich.org

Table 2: Key Elements for Reporting in Studies Using Isotopic Analogs

Reporting SectionRequired InformationRationale
Methodology Full description of sample preparation, instrumentation, and analytical conditions.Ensures transparency and allows for replication of the study. outsourcedpharma.com
Internal Standard Details Source, purity, concentration, and stability of this compound. Check for unlabeled analyte.Verifies the quality and suitability of the internal standard. europa.eu
Validation Summary Tabulated results for accuracy, precision, selectivity, stability, etc.Demonstrates the method is fit for its intended purpose. europa.eu
Calibration & QC Data Details of the calibration model, range, and performance of quality control samples in each run.Provides evidence of the reliability of the data generated in each analytical batch. ich.org
Data Interpretation Discussion of any observed phenomena like matrix effects or isotopic cross-contribution.Shows a critical understanding of the data and potential interferences. researchgate.net

Ethical Considerations in Pre-clinical Research Utilizing Deuterated Compounds

Pre-clinical research, especially when it involves animal studies, is governed by strict ethical principles. forskningsetikk.no The use of compounds like this compound in such studies must adhere to these established guidelines.

The core of ethical animal research is the principle of the "3Rs":

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

Refinement: Modifying procedures to minimize potential pain, suffering, or distress, and to enhance animal welfare. researchgate.netnih.gov

In the context of studies with this compound, its use as an internal standard is part of a refinement strategy. By enabling highly accurate and precise measurements, it ensures that the maximum amount of reliable data is obtained from each sample, which can support the principle of reduction by minimizing the need for repeat studies or larger animal groups. clearsynth.com

Q & A

Q. What is the role of Suxibuzone-d9 in quantitative LC-MS analysis, and how is it methodologically integrated into experimental workflows?

this compound is commonly employed as an internal standard in LC-MS to correct for matrix effects and instrument variability. Methodologically, researchers should spike it into samples at a consistent concentration prior to extraction. Calibration curves are constructed using analyte-to-internal standard response ratios, ensuring precision and accuracy in quantification. Experimental validation includes testing for ion suppression/enhancement and verifying retention time stability .

Q. How can researchers ensure the isotopic purity of this compound during synthesis and characterization?

Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). HRMS confirms the deuterium incorporation ratio (e.g., ≥98% d9), while NMR identifies positional deuteration. Researchers should compare spectral data with non-deuterated analogs and document batch-specific purity metrics in supplementary materials .

Q. What storage conditions are optimal for maintaining this compound stability in long-term studies?

Stability is preserved by storing the compound in amber vials at -20°C under inert gas (e.g., argon). Researchers must conduct accelerated degradation studies under varying pH, temperature, and light exposure to establish shelf-life. Data should include HPLC purity assays and degradation kinetics, reported with 95% confidence intervals .

Q. How should researchers validate this compound quantification methods in complex biological matrices?

Validation follows guidelines for specificity, linearity, accuracy, precision, and robustness. Key parameters include limit of detection (LOD), limit of quantification (LOQ), and recovery rates. Matrix effects are assessed by comparing analyte response in spiked vs. pure solvent samples, with coefficients of variation (CV) ≤15% deemed acceptable .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound applications?

Use databases like SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics"). Prioritize peer-reviewed journals and avoid non-academic sources. Track citations via reference managers (e.g., Zotero) and map trends using tools like VOSviewer to identify knowledge gaps .

Advanced Research Questions

Q. How does the ionization efficiency of this compound vary under different mobile phase compositions, and how can this be optimized?

Ionization efficiency is influenced by organic modifier (e.g., acetonitrile vs. methanol) and additive (e.g., formic acid) concentrations. Researchers should design a factorial experiment to test combinations, using response surface methodology (RSM) to identify optimal conditions. Data should include signal-to-noise ratios and CVs across replicates .

Q. What experimental approaches resolve contradictions in observed deuterium loss during this compound metabolism studies?

Deuterium exchange can occur via enzymatic or pH-dependent pathways. To address discrepancies, use stable isotope tracing with LC-HRMS and conduct control experiments in deuterium-depleted media. Statistical analysis (e.g., ANOVA with post-hoc tests) identifies significant deviations, while molecular dynamics simulations predict exchange-prone sites .

Q. How can inter-laboratory variability in this compound quantification be minimized in multi-center studies?

Standardize protocols using harmonized SOPs, including instrument calibration, column lot consistency, and internal standard batch uniformity. Perform cross-lab validation with blinded QC samples and utilize mixed-effects models to account for institutional bias. Report intra- and inter-lab CVs in metadata .

Q. What methodologies assess the long-term stability of this compound in biological specimens under real-world storage conditions?

Conduct stability studies mimicking real-world scenarios (e.g., freeze-thaw cycles, benchtop exposure). Use LC-MS/MS to quantify degradation products and apply Arrhenius kinetics to predict shelf-life. Data should include degradation half-lives and activation energies, validated against ICH guidelines .

Q. How do researchers address cross-reactivity between this compound and endogenous isomers in untargeted metabolomics?

Employ orthogonal separation techniques (e.g., HILIC vs. reversed-phase) and MS/MS fragmentation libraries. Use machine learning classifiers (e.g., random forests) to distinguish isotopic patterns. Confirm findings with synthetic standards and report false-discovery rates (FDR) using decoy databases .

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by cross-validating results with alternative techniques (e.g., NMR vs. MS) and use sensitivity analyses to test assumptions .
  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
  • Ethical Compliance : Document IRB approvals for studies involving human/animal subjects, with explicit inclusion/exclusion criteria in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.